Ethyl 1,4-dibenzylpiperazine-2-carboxylate
Overview
Description
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2The compound is characterized by the presence of a piperazine ring substituted with ethyl and dibenzyl groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dibenzylpiperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Benzyl chloride, sodium hydroxide, dichloromethane as a solvent
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Ethyl 1,4-dibenzylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibenzylpiperazine: Similar structure but lacks the ethyl ester group.
1,4-Dibenzylpiperazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Ethyl 1,4-dibenzylpiperazine-2-carboxylate: The compound of interest, characterized by the presence of both ethyl and dibenzyl groups
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 1,4-dibenzylpiperazine-2-carboxylate (EDBPC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
EDBPC is derived from dibenzylpiperazine with an ethyl ester modification at the carboxylate position. Its molecular formula is , and it has a molecular weight of 302.38 g/mol. The structural formula can be represented as follows:
Antimycobacterial Activity
Research has indicated that EDBPC exhibits significant antimycobacterial properties. A study utilized the Resazurin Microtiter Assay (REMA) to evaluate its effectiveness against Mycobacterium tuberculosis (Mtb H37Rv). The results showed that EDBPC had notable inhibitory activity, with concentrations effective at less than 100 µg/mL. This suggests that EDBPC could be a promising candidate for further development as an antitubercular agent .
Compound | Inhibitory Concentration (µg/mL) |
---|---|
EDBPC | <100 |
Reference Compound | >100 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of EDBPC. A study highlighted its ability to protect neurons under conditions of oxygen glucose deprivation. The compound was tested alongside other pharmacologically active compounds and demonstrated a degree of neuroprotection, suggesting its utility in treating neurodegenerative conditions .
Sperm Immobilization Activity
EDBPC has also been evaluated for its sperm immobilization properties. A study indicated that certain derivatives of dibenzylpiperazine exhibited significant sperm immobilization activity, with variations in structure leading to differences in potency. EDBPC was part of this evaluation, showing potential applications in reproductive health .
The mechanism through which EDBPC exerts its biological effects involves modulation of neurotransmitter systems and potential interaction with specific receptors. For instance, it has been suggested that compounds similar to EDBPC may act on neuropeptide systems linked to anxiety and panic disorders. This modulation can influence various central nervous system (CNS) disorders .
Case Studies
- Antimycobacterial Study : In a controlled experiment, EDBPC was tested alongside other derivatives against Mtb. The results indicated that EDBPC's lipophilicity contributed to enhanced uptake across the mycobacterial cell wall, correlating with its inhibitory activity .
- Neuroprotective Screening : In a high-throughput screening assay, EDBPC was identified among several compounds that provided neuroprotection in primary cortical neurons subjected to stress conditions. This highlights its potential therapeutic value in neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 1,4-dibenzylpiperazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXWTUYDLQVOOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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